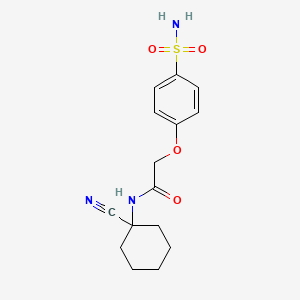

n-Methyl-2-nitro-5-propoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of 5-Nitro-2-propoxyaniline, also known as P-4000 and Ultrasüss, which was once used as an artificial sweetener but has been banned in the United States because of its possible toxicity .

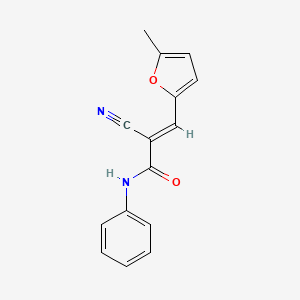

Molecular Structure Analysis

The molecular structure of n-Methyl-2-nitro-5-propoxyaniline can be represented by the InChI code1S/C10H13BrN2O3/c1-3-4-16-10-6-8 (12-2)9 (13 (14)15)5-7 (10)11/h5-6,12H,3-4H2,1-2H3 . This indicates the presence of a bromine atom in the structure, which is not present in the parent compound 5-Nitro-2-propoxyaniline . Physical And Chemical Properties Analysis

N-Methyl-2-nitro-5-propoxyaniline has a molecular weight of 210.23 . The parent compound, 5-Nitro-2-propoxyaniline, is an orange solid that is only slightly soluble in water and is stable in boiling water and dilute acids .Aplicaciones Científicas De Investigación

Synthesis of Photoreactive Derivatives

n-Methyl-2-nitro-5-propoxyaniline and its derivatives have been studied for their potential in synthesizing photoreactive compounds. For instance, the synthesis of photoreactive 2-propoxyaniline derivatives has been explored as a method for understanding the interaction between artificial sweeteners and their receptors (Murai et al., 2015).

Use in Molecular Electronic Devices

This compound has also been used in molecular electronic devices. A study showed that a molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance, which are crucial properties for electronic devices (Chen et al., 1999).

Synthesis of Polymers for Electrochromic Applications

Research into the synthesis of novel polymers using n-Methyl-2-nitro-5-propoxyaniline derivatives has indicated potential for electrochromic applications. Such polymers exhibit high optical contrasts and fast switching speeds, making them suitable for use in the near-infrared region (Li et al., 2017).

Catalysis in Chemical Synthesis

The compound has been utilized in the catalytic synthesis of various chemicals. For example, the selective synthesis of N-substituted 5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds in the presence of nanosized Pt-based catalysts has been explored (Vidal et al., 2017).

Propiedades

IUPAC Name |

N-methyl-2-nitro-5-propoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-6-15-8-4-5-10(12(13)14)9(7-8)11-2/h4-5,7,11H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKVAMJZKEMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)

![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)